molecular formula C6H8O2 B1330956 3-Furanethanol CAS No. 53616-34-5

3-Furanethanol

Cat. No. B1330956
CAS RN: 53616-34-5
M. Wt: 112.13 g/mol
InChI Key: XXBVEGKVQYREKW-UHFFFAOYSA-N
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Description

3-Furanethanol, also known as 3-Hydroxymethylfuran, is a chemical compound with the molecular formula C5H6O2 . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of 3-Furanethanol or similar compounds often involves retrosynthetic analysis. This approach involves reasoning backwards from the target molecule to identify the starting materials needed for the synthesis .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, spectroscopy, and chromatography . The molecular weight of 3-Furanethanol is 98.10 .


Chemical Reactions Analysis

The chemical reactions of a compound like 3-Furanethanol can be analyzed using various techniques. For example, the reaction profile or formulae for reactants and products can be studied .


Physical And Chemical Properties Analysis

Physical properties of a substance can be observed or measured without changing its chemical composition. These include density, color, hardness, melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .

Scientific Research Applications

Synthesis of Bioactive Natural Products

3-Furanethanol is a valuable precursor in the synthesis of bioactive natural products. Its structure allows for the introduction of functional groups that can lead to the formation of complex molecules with potential biological activities, such as anti-tumor and anti-inflammatory effects .

Conducting Polymers

The compound’s versatility extends to the field of conducting polymers. Researchers utilize 3-Furanethanol to develop polymers with enhanced electrical conductivity, which are crucial for various electronic applications .

Antioxidants

Due to its phenolic structure, 3-Furanethanol exhibits antioxidant properties. It can be used to stabilize various materials by preventing oxidation, which is essential in preserving food products, cosmetics, and pharmaceuticals .

Ultraviolet Absorbers

3-Furanethanol derivatives serve as ultraviolet (UV) absorbers. They protect materials from UV radiation, making them suitable for applications in sunscreens and coatings that require resistance to UV degradation .

Flame Retardants

The compound’s ability to improve thermal stability makes it a candidate for use as a flame retardant. It can be incorporated into materials that need to meet stringent fire safety standards, such as textiles and building materials .

Adhesives and Coatings

3-Furanethanol contributes to the production of adhesives and coatings by enhancing their thermal stability and flame resistance. This application is particularly important in the automotive and aerospace industries, where materials must withstand extreme conditions .

Safety and Hazards

3-Furanethanol is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified under Eye Irrit. 2 - Flam. Liq. 3 - Skin Irrit. 2 - STOT SE 3. It is harmful by ingestion, inhalation, or by skin absorption .

Mechanism of Action

Target of Action

3-Furanethanol, also known as 3-Hydroxymethylfuran , is a compound that belongs to the class of furan

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound . The ADME properties of 3-Furanethanol would likely depend on factors such as its chemical structure, the route of administration, and the specific biological system in which it is present.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the interactions of 3-Furanethanol with its targets and its overall effectiveness.

properties

IUPAC Name

2-(furan-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-3-1-6-2-4-8-5-6/h2,4-5,7H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBVEGKVQYREKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348975
Record name 3-furanethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Furanethanol

CAS RN

53616-34-5
Record name 3-furanethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(furan-3-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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